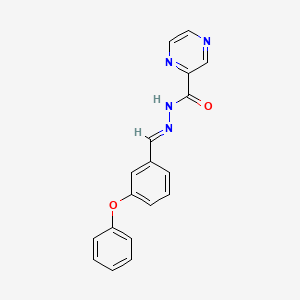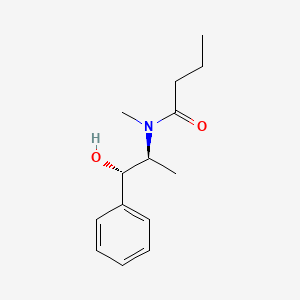
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate is an organic compound with the molecular formula C17H16O5. It is a derivative of benzo[a]cycloheptene, featuring two ester groups and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzo[a]cycloheptene core. This can be achieved through cyclization reactions involving aromatic precursors.
Functional Group Introduction: The introduction of the ester groups is usually done via esterification reactions. Common reagents include diethyl oxalate and appropriate catalysts.
Oxidation: The ketone group is introduced through oxidation reactions. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions to achieve the desired oxidation state.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous processes. Key considerations include:
Reaction Optimization: Ensuring high yield and purity through optimized reaction conditions.
Catalyst Selection: Using efficient and recyclable catalysts to minimize costs and environmental impact.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters, or ethers depending on the nucleophile
科学的研究の応用
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism by which Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate can be compared with other similar compounds, such as:
- Diethyl 7-oxo-6,7-dihydro-5H-benzo[a]cycloheptene-6,8-dicarboxylate
- Diethyl 7-oxo-7H-benzo[a]cycloheptene-6,8-dicarboxylate
These compounds share structural similarities but differ in their functional groups or degree of saturation, which can influence their reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for synthetic chemistry, biological studies, and industrial applications. Understanding its preparation, reactivity, and applications can pave the way for new discoveries and innovations.
特性
CAS番号 |
4889-50-3 |
|---|---|
分子式 |
C17H16O5 |
分子量 |
300.30 g/mol |
IUPAC名 |
diethyl 7-oxobenzo[7]annulene-6,8-dicarboxylate |
InChI |
InChI=1S/C17H16O5/c1-3-21-16(19)13-9-11-7-5-6-8-12(11)10-14(15(13)18)17(20)22-4-2/h5-10H,3-4H2,1-2H3 |
InChIキー |
CEFVWDWRRPNWLO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=C(C1=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000598.png)

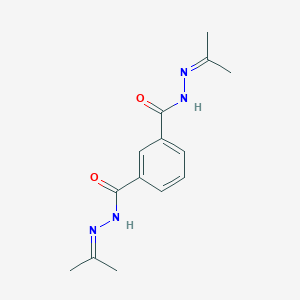


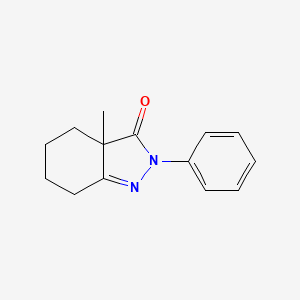
![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
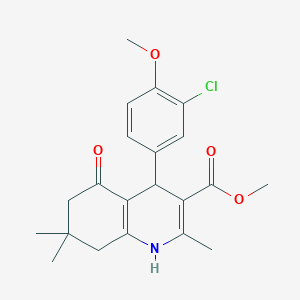
![1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B12000648.png)

